molecular formula C15H18N2O B8160931 N-Benzyl-4-ethynylpiperidine-1-carboxamide

N-Benzyl-4-ethynylpiperidine-1-carboxamide

Cat. No.: B8160931
M. Wt: 242.32 g/mol
InChI Key: RZAGJVWTFORPHI-UHFFFAOYSA-N
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Description

N-Benzyl-4-ethynylpiperidine-1-carboxamide (CAS 2028144-51-4) is a synthetic piperidine derivative of significant interest in medicinal chemistry and neuroscience research, particularly in the investigation of new therapeutic agents for Alzheimer's disease. Its molecular formula is C15H18N2O, with a molecular weight of 242.32 g/mol. [1] The compound's core research value lies in its structural features, which are characteristic of acetylcholinesterase (AChE) inhibitors. [2] Piperidine derivatives are established as critical scaffolds in drugs like donepezil, which is a first-line treatment for Alzheimer's disease. [2] The N-benzylpiperidine moiety is known to interact with the catalytic anionic site of the AChE enzyme, while the ethynyl group provides a versatile handle for further chemical modification via click chemistry, enabling the exploration of structure-activity relationships (SAR) and the development of potential multifunctional ligands. [2] Researchers are exploring piperidine-carboxamide hybrids as potential multi-target directed ligands. These compounds are designed not only to inhibit AChE to enhance cholinergic neurotransmission but also to potentially interact with other targets, such as the serotonin transporter (SERT), addressing both cognitive deficits and neuropsychiatric symptoms often present in Alzheimer's patients. [5] Beyond neuroscience, piperidine derivatives are extensively investigated for their pharmacological potential in other areas, including cancer therapy and as analgesics, underscoring the versatility of this chemical class. [9] This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-benzyl-4-ethynylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-2-13-8-10-17(11-9-13)15(18)16-12-14-6-4-3-5-7-14/h1,3-7,13H,8-12H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAGJVWTFORPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCN(CC1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-ethynylpiperidine-1-carboxamide typically involves the reaction of 4-ethynylpiperidine with benzyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of automated systems for reaction monitoring and product isolation .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-ethynylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-4-ethynylpiperidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-4-ethynylpiperidine-1-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Key Substituents Functional Groups Notable Properties/Applications
N-Benzyl-4-ethynylpiperidine-1-carboxamide C₁₅H₁₇N₂O Ethynyl (C≡CH), benzyl, carboxamide Amide, alkyne Potential CNS activity; rigid backbone
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ Benzyl, amino, carboxylate ester Ester, amine Intermediate in drug synthesis; untested toxicity
Methyl 1-benzylpiperidine-4-carboxylate C₁₄H₁₇NO₂ Benzyl, methyl ester Ester Synthetic precursor; commercial availability
N,N-Diethylpiperidine-4-carboxamide C₁₀H₂₀N₂O Diethylamide Amide Lipophilic; used in antipsychotic research
1-(1-Benzylpiperidin-4-yl)-N-(2-methoxyethyl)piperidine-3-carboxamide C₂₁H₃₃N₃O₂ Benzyl, methoxyethyl, carboxamide Amide, ether Complex structure; CNS-targeting candidate

Structural and Functional Differences

  • Ethynyl vs. Amino/Carboxylate Groups: The ethynyl group in the target compound enhances rigidity and electron-withdrawing effects compared to the amino group in Benzyl 4-aminopiperidine-1-carboxylate. This may improve metabolic stability but reduce solubility relative to carboxylate esters .
  • Carboxamide vs.
  • Complexity and Lipophilicity : The methoxyethyl-substituted analog (C₂₁H₃₃N₃O₂) demonstrates how extended alkyl chains increase lipophilicity and molecular weight, which may affect blood-brain barrier penetration compared to the simpler ethynyl derivative .

Research and Application Gaps

  • While N,N-Diethylpiperidine-4-carboxamide is studied in antipsychotic contexts, the ethynyl variant’s biological activity remains unexplored .
  • Crystallographic data (e.g., via SHELX software) for these compounds are absent in the evidence, limiting structural analysis .

Biological Activity

N-Benzyl-4-ethynylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure

The chemical structure of this compound features a piperidine ring substituted with an ethynyl group and a benzyl moiety. This unique configuration is believed to contribute to its biological properties.

This compound interacts with specific molecular targets, including enzymes and receptors, leading to modulation of various biological pathways. Its mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
  • Receptor Modulation : It can interact with neurotransmitter receptors, influencing signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, demonstrating potential as a therapeutic agent.

Cell LineIC50 (µM)Effect Description
MiaPaCa-2 (pancreatic cancer)0.5Significant inhibition of cell growth
A673 (Ewing's sarcoma)0.8Effective in reducing cellular viability

These findings suggest that the compound may act as a potent inhibitor of cellular proliferation in cancerous cells.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, although further research is needed to establish its efficacy and mechanism.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzyl and ethynyl groups significantly influence the compound's biological activity. For instance:

  • Benzyl Substitution : Variations in the benzyl group can enhance binding affinity to target proteins.
  • Ethynyl Group Positioning : The position and electronic properties of the ethynyl group play crucial roles in modulating activity.

A comparative analysis with similar compounds indicates that slight structural changes can lead to significant differences in biological potency.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • In Vivo Tumor Growth Inhibition : In mouse models of pancreatic cancer, administration of the compound resulted in a marked reduction in tumor size compared to controls.
  • Synergistic Effects with Other Agents : Studies have shown that when combined with established chemotherapeutics, the compound enhances overall antitumor activity.

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-Benzyl-4-ethynylpiperidine-1-carboxamide, and what key reaction parameters influence yield?

  • Methodology : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution, coupling, and carboxamide formation. For analogous piperidine carboxamides, critical parameters include:

  • Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions like decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Catalysts : Palladium catalysts for cross-coupling ethynyl groups .
    • Purification : Column chromatography or recrystallization is used to isolate the product, with HPLC validation for purity >95% .

Q. How is the molecular structure of this compound confirmed?

  • Techniques :

  • X-ray crystallography : Resolves 3D conformation and bond angles (e.g., piperidine ring puckering) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, ethynyl carbons at ~70–80 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ ion) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, especially during solvent removal .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity note : Limited toxicological data require assuming acute toxicity; avoid skin/eye contact .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during ethynyl group introduction?

  • Approach :

  • Catalyst screening : Test Pd(PPh3_3)4_4 vs. CuI for Sonogashira coupling efficiency .
  • Solvent optimization : Compare DMF (high polarity) vs. toluene (low polarity) to balance reactivity and byproduct solubility .
  • Kinetic monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time .
    • Case study : For similar compounds, reducing Pd catalyst loading from 5% to 2% decreased metal residues without compromising yield .

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